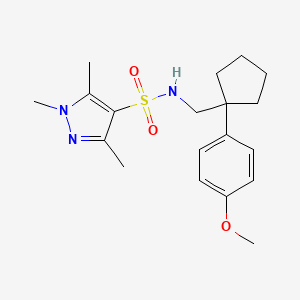

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-14-18(15(2)22(3)21-14)26(23,24)20-13-19(11-5-6-12-19)16-7-9-17(25-4)10-8-16/h7-10,20H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHKPRPBBPMZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The cyclopentyl intermediate is then reacted with a 4-methoxyphenyl derivative, often through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction.

Synthesis of the Pyrazole Sulfonamide: The final step involves the formation of the pyrazole sulfonamide moiety. This can be accomplished by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and pyrazoles in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and the unique structure of this compound may offer new avenues for developing antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonamide and pyrazole groups.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Pyrazole-Sulfonamide Derivatives

- N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )

- Structural Features :

- Pyridine-sulfonamide scaffold with a 3,4,5-trimethylpyrazole substituent.

- 4-Chlorophenyl carbamoyl group.

- Key Differences :

- The 4-methoxyphenyl group (target) vs. 4-chlorophenyl (Compound 25) introduces contrasting electronic effects (electron-donating vs. electron-withdrawing), which may impact binding affinity and metabolic stability .

Cyclopentyl-Linked Sulfonamides ()

- Patent Compounds :

- N-(((1S,3S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methyl)cyclopropanesulfonamide

- N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-fluoroaniline

- Structural Features :

- Complex heterocyclic systems (imidazo-pyrrolo-pyrazine) attached to cyclopentyl.

- Fluorinated or sulfonamide substituents.

- Key Differences :

- The target compound lacks fused heterocycles, favoring a simpler methoxyphenyl group. This may reduce synthetic complexity and improve bioavailability compared to patent compounds .

Pyrazole-Sulfonamide Variants ()

- Examples: 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (1E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide Structural Features:

- Nitro or difluoromethyl groups on pyrazole.

- Aliphatic linkers (e.g., propyl chains).

- Key Differences :

- The target compound’s 1,3,5-trimethylpyrazole avoids electron-withdrawing substituents (e.g., nitro), which could enhance metabolic stability. The cyclopentylmethyl group may confer greater conformational rigidity compared to flexible propyl linkers .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, specifically sulfonamides. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 377.5 g/mol. It features a pyrazole ring substituted with a sulfonamide group and an aromatic cyclopentyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇N₃O₃S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1428373-44-7 |

Antiproliferative Activity

Research has indicated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study published in PMC evaluated the compound's effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results demonstrated that while these compounds showed promising antiproliferative effects, they did not exhibit cytotoxicity at certain concentrations, indicating a selective action against cancer cells without harming normal cells .

The biological activity of this compound is attributed to its ability to inhibit specific cellular pathways involved in proliferation and survival of cancer cells. The compound may act as an inhibitor of protein glycation and has been noted for its potential anti-inflammatory properties. Additionally, it has been associated with the inhibition of tumor necrosis factor-alpha (TNF-α) release in experimental models .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a comparative study involving various pyrazole derivatives, this compound was found to be among the most effective compounds against HeLa cells, demonstrating significant growth inhibition compared to controls. The half-maximal inhibitory concentration (IC50) values were determined to be lower than those of several known anticancer agents .

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory potential of the compound revealed its effectiveness in reducing LPS-induced TNF-α release in macrophage models. This suggests that the compound could have therapeutic applications in conditions characterized by excessive inflammation .

Comparative Biological Activity Table

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Effect | Cytotoxicity |

|---|---|---|---|

| This compound | Low (specific values needed) | Significant | None |

| Other Pyrazole Derivatives | Varies | Moderate | Present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.